molecular formula C20H27N3O4 B11149228 N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11149228
M. Wt: 373.4 g/mol
InChI Key: HGQHIRYKVDTEMI-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a phthalazinone core substituted with methoxy groups at positions 7 and 6. The acetamide moiety is linked to the phthalazinone ring at position 2, with a cyclooctyl group attached to the nitrogen of the acetamide. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of approximately 436.47 g/mol (based on analogs in ).

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H27N3O4/c1-26-16-11-10-14-12-21-23(20(25)18(14)19(16)27-2)13-17(24)22-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,22,24)

InChI Key

HGQHIRYKVDTEMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCCCCCC3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Pharmacological Notes
N-cyclooctyl target compound Phthalazinone 7,8-Dimethoxy, cyclooctyl ~436.47 ~3.0 Potential CNS penetration
CNS-11 Indenophthalazinone Mesityl ~400.42 ~2.8 α-Synuclein disaggregation
CNS-11g Phthalazinone Benzyl, 2,6-dimethylphenyl ~405.44 ~2.5 Enhanced metabolic stability
Thiazol-pyridinyl analog () Phthalazinone Thiazole-pyridinyl 423.45 ~2.2 Improved solubility
N-cyclohexyl quinoline analog () Quinoline Cyclohexyl 284.35 ~2.0 Lower lipophilicity

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